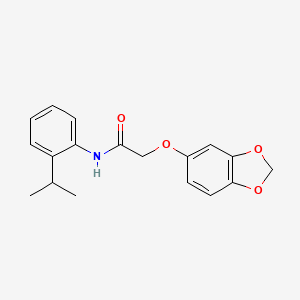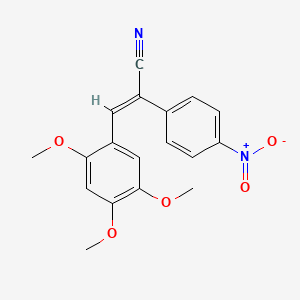
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide, also known as IBX or o-iodoxybenzoic acid, is a versatile oxidizing agent that has gained significant attention in the scientific community due to its unique properties. IBX is a white crystalline solid that is soluble in many organic solvents and is widely used in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide involves the formation of an intermediate iodoxybenzoic acid (IBA) radical. This intermediate then reacts with the substrate to form the corresponding oxidized product. The IBA radical is regenerated by the reaction of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide with the oxidized product.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to have potent antitumor activity in vitro and in vivo. It has also been shown to induce apoptosis in various cancer cell lines. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in laboratory experiments include its high reactivity, selectivity, and ease of handling. However, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide is a strong oxidizing agent and should be handled with care. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide can be expensive and may not be readily available in some laboratories.
Future Directions
There are several future directions for research on 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide. One area of research could focus on the development of new synthetic methodologies using 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide. Another area of research could focus on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in the synthesis of new pharmaceuticals and natural products. Moreover, the potential use of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in catalytic reactions and in the development of new materials could also be explored.
Conclusion:
In conclusion, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide is a versatile oxidizing agent that has gained significant attention in the scientific community due to its unique properties. 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been extensively used in various organic transformations, including the oxidation of alcohols, alkenes, and sulfides. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to have potent antitumor activity and has been used in the synthesis of various pharmaceuticals and natural products. The potential applications of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in catalytic reactions and the development of new materials make it an exciting area of research for the future.
Synthesis Methods
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide can be synthesized through the oxidation of o-iodoanisole using tert-butyl hydroperoxide and catalytic amounts of trifluoroacetic acid. The reaction proceeds smoothly and provides high yields of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide.
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been extensively used in various organic transformations, including the oxidation of alcohols, alkenes, and sulfides. It has also been used as a reagent in the synthesis of various natural products and pharmaceuticals. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been used in the synthesis of various heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)14-5-3-4-6-15(14)19-18(20)10-21-13-7-8-16-17(9-13)23-11-22-16/h3-9,12H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNIOMIIWWGJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)

![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)